molecular formula C9H10BN3O2 B15050838 1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-ylboronic acid

1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-ylboronic acid

Cat. No.: B15050838
M. Wt: 203.01 g/mol
InChI Key: UDONZSQKNUXPTD-UHFFFAOYSA-N
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Description

{1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid is a boronic acid derivative that has gained significant attention in recent years due to its versatile applications in various fields of science. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a pyridin-2-ylmethyl group. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyrazole with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, substituted pyrazoles, and borane derivatives. These products have diverse applications in organic synthesis and material science.

Scientific Research Applications

Chemistry

In chemistry, {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid is widely used as a building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable tool in the development of new synthetic methodologies.

Biology

In biological research, this compound is used as a probe for studying enzyme activity and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for the detection and quantification of biomolecules.

Medicine

In medicinal chemistry, {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes and modulate biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties contribute to the development of high-performance materials with improved stability and functionality.

Mechanism of Action

The mechanism of action of {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. Additionally, the pyrazole and pyridine rings can participate in π-π stacking and hydrogen bonding interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid stands out due to its unique combination of a boronic acid group with a pyrazole and pyridine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in science and industry.

Properties

Molecular Formula

C9H10BN3O2

Molecular Weight

203.01 g/mol

IUPAC Name

[1-(pyridin-2-ylmethyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C9H10BN3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6,14-15H,7H2

InChI Key

UDONZSQKNUXPTD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC2=CC=CC=N2)(O)O

Origin of Product

United States

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